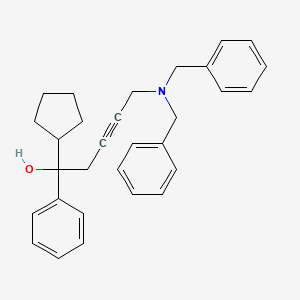![molecular formula C23H17N7O5 B11682052 5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11682052.png)
5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3-{(Z)-1-ciano-2-[4-(2-ciano-4-nitrofenoxi)-3-metoxifenil]etenil}-1-(2-hidroxietil)-1H-pirazol-4-carbonitrilo es un complejo compuesto orgánico con una estructura única que incluye múltiples grupos funcionales como amino, ciano, nitro y metoxilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-amino-3-{(Z)-1-ciano-2-[4-(2-ciano-4-nitrofenoxi)-3-metoxifenil]etenil}-1-(2-hidroxietil)-1H-pirazol-4-carbonitrilo involucra múltiples pasos, incluyendo la formación de compuestos intermedios. Un método común implica la adición nucleofílica y ciclación de carbodiimidas con compuestos diazo en condiciones suaves . Este proceso se lleva a cabo a menudo en una configuración de síntesis de flujo automatizada y multipaso, que permite la purificación en línea de los intermedios y la generación del producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando técnicas similares de síntesis de flujo multipaso. El uso de sistemas automatizados garantiza un alto rendimiento y pureza del producto final, haciéndolo adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
5-amino-3-{(Z)-1-ciano-2-[4-(2-ciano-4-nitrofenoxi)-3-metoxifenil]etenil}-1-(2-hidroxietil)-1H-pirazol-4-carbonitrilo se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes para producir diferentes formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden ocurrir en varias posiciones de la molécula, lo que lleva a la formación de derivados sustituidos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas y niveles de pH para garantizar las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir derivados amino. Las reacciones de sustitución pueden conducir a una amplia gama de compuestos sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
5-amino-3-{(Z)-1-ciano-2-[4-(2-ciano-4-nitrofenoxi)-3-metoxifenil]etenil}-1-(2-hidroxietil)-1H-pirazol-4-carbonitrilo tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 5-amino-3-{(Z)-1-ciano-2-[4-(2-ciano-4-nitrofenoxi)-3-metoxifenil]etenil}-1-(2-hidroxietil)-1H-pirazol-4-carbonitrilo involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de pirazol con grupos funcionales comparables, tales como:
Unicidad
Lo que diferencia a 5-amino-3-{(Z)-1-ciano-2-[4-(2-ciano-4-nitrofenoxi)-3-metoxifenil]etenil}-1-(2-hidroxietil)-1H-pirazol-4-carbonitrilo es su combinación única de grupos funcionales, que imparte propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C23H17N7O5 |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
5-amino-3-[(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H17N7O5/c1-34-21-9-14(8-16(12-25)22-18(13-26)23(27)29(28-22)6-7-31)2-4-20(21)35-19-5-3-17(30(32)33)10-15(19)11-24/h2-5,8-10,31H,6-7,27H2,1H3/b16-8+ |
Clave InChI |
FTWSAXXSSHKCKV-LZYBPNLTSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
SMILES canónico |
COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11681972.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide](/img/structure/B11681973.png)
![Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11681977.png)

![ethyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11681987.png)
![ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681988.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681991.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681995.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![2-bromo-6-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11682008.png)

![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11682031.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
